4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde
Description
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde (CAS: 883835-33-4; molecular formula: C₃₄H₂₂O₄; molecular weight: 494.54 g/mol) is a polyfunctional aromatic aldehyde with four formyl (-CHO) groups symmetrically distributed across a terphenyl backbone . It is widely employed as a key building block in covalent organic frameworks (COFs) due to its high reactivity in condensation reactions (e.g., Knoevenagel or aldol reactions) and ability to form rigid, porous architectures . Applications span iodine capture, photocatalysis, and energy storage (e.g., supercapacitors) .
Properties
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERQSUZHFINIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde typically involves the condensation reaction of 2,4,5-tris(4-formylphenyl)phenyl derivatives with benzaldehyde under controlled conditions. Common reagents used in this synthesis include potassium carbonate and solvents like 1,4-dioxane and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Biology: Potential use in the development of biosensors and bioimaging agents due to its unique structural properties.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is primarily based on its ability to form stable covalent bonds with other molecules. This compound can interact with various molecular targets through its aldehyde groups, facilitating the formation of complex structures. In catalysis, it acts as a ligand, coordinating with metal centers to enhance catalytic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with analogous aldehyde monomers used in COF synthesis:
Reactivity and COF Performance
- TFPB-Tetra vs. TFPB : The additional formyl group in TFPB-Tetra enhances crosslinking density in COFs, leading to smaller pore sizes (~7–27 Å vs. ~12–30 Å in TFPB-based COFs) but higher thermal stability (>500°C) . TFPB-Tetra-derived COFs exhibit superior iodine uptake (1.8 g/g vs. 1.2 g/g for TFPB-COFs) due to increased polar interaction sites .
- TFPB-Tetra vs. TFPT : TFPT’s triazine core improves electron-deficient character, enhancing ECL efficiency in aqueous media (quantum yield: 15% vs. 10% for TFPB-Tetra COFs) . However, TFPT lacks the extended π-conjugation of TFPB-Tetra, limiting photocatalytic hydrogen evolution rates .
- TFPB-Tetra vs. DAFB : DAFB’s elongated structure enables larger surface areas (~2,000 m²/g vs. ~1,590 m²/g for TFPB-Tetra COFs) but reduced mechanical stability due to weaker interlayer interactions .
Key Research Findings
Iodine Capture : TFPB-Tetra-based COFs achieved 99% iodine adsorption within 60 minutes, outperforming TFPB-COFs (85%) .
Electrochemiluminescence (ECL): TFPB-Tetra COFs showed moderate ECL intensity (1.2×10⁴ a.u.) compared to TFPT-DCTP COFs (2.5×10⁴ a.u.), attributed to weaker donor-acceptor interactions .
Photocatalytic Hydrogen Production : TFPB-Tetra COFs generated 12.5 mmol/g/h of H₂ under visible light, surpassing TFPB-COFs (8.7 mmol/g/h) due to enhanced light absorption .
Biological Activity
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde (TFPB) is an organic compound with the molecular formula C34H22O4. Its structure features multiple formyl and phenyl groups, which contribute to its potential applications in materials science and medicinal chemistry. This article provides a comprehensive overview of the biological activity of TFPB, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
TFPB's unique structure allows it to serve as a versatile building block in organic synthesis. The compound's intricate biphenyl framework enhances its chemical properties, making it suitable for various applications, including the development of covalent organic frameworks (COFs) and functional materials for electronic devices.
| Property | Value |
|---|---|
| Molecular Formula | C34H22O4 |
| Melting Point | 230-234 °C |
| Boiling Point | 612.3 ± 55.0 °C |
Anticancer Activity
Research has shown that benzaldehyde derivatives can possess anticancer properties. For example, studies on substituted benzaldehydes have indicated their potential as xanthine oxidase (XO) inhibitors, which could lead to anticancer effects through modulation of oxidative stress pathways . Although direct evidence for TFPB is lacking, its structural similarities suggest it may also exhibit such properties.
Antifungal Activity
Benzaldehyde derivatives have been investigated for their antifungal activities. Redox-active benzaldehydes have shown promise in disrupting cellular antioxidation systems in pathogenic fungi . This mechanism could be relevant for TFPB, given its ability to influence cellular processes through covalent bonding.
Case Studies and Research Findings
- Covalent Organic Frameworks (COFs) : TFPB has been utilized in the synthesis of COFs due to its ability to form covalent bonds. These frameworks have applications in gas storage and catalysis, suggesting that TFPB may indirectly influence biological systems through these materials .
- Inhibition Studies : Similar compounds have been studied for their inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH). These studies highlight the potential for TFPB to interact with biological targets through enzyme inhibition mechanisms .
- Molecular Mechanisms : The formation of covalent bonds by TFPB may lead to interactions with various enzymes and cofactors within metabolic pathways. Such interactions can alter cellular functions and potentially lead to therapeutic effects.
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde?
The compound features a central phenyl ring substituted with three 4-formylphenyl groups and an additional benzaldehyde moiety, yielding a highly conjugated, symmetric structure (molecular formula: C45H30O3; molecular weight: 618.732 g/mol) . Characterization typically involves ¹H/¹³C NMR to confirm formyl proton resonance (~10 ppm) and aromatic connectivity. IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). X-ray crystallography resolves steric interactions and dihedral angles between aromatic planes, as demonstrated in structurally similar dialdehydes . Mass spectrometry (HRMS) validates molecular weight and purity.
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC): Resolves impurities using reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic/aliphatic aldehydes).
- Elemental Analysis: Matches experimental C/H/O percentages with theoretical values (e.g., C: 87.36%, H: 4.89%, O: 7.75%) .
- Differential Scanning Calorimetry (DSC): Assesses thermal stability and melting points, critical for solvent selection in reactions.
- Single-Crystal X-ray Diffraction: Validates molecular geometry and packing interactions, as shown in analogous macrocyclic precursors .
Advanced Research Questions
Q. What synthetic strategies are employed for preparing multi-formyl aromatic aldehydes like this compound?
Synthesis involves stepwise Suzuki-Miyaura cross-coupling using halogenated benzaldehyde precursors and Pd catalysts (e.g., Pd(PPh3)4), with careful protection/deprotection of formyl groups to avoid side reactions . For example, bis(2,2′-dichloroethyl)ether in DMF facilitates ether linkages in related dialdehydes, while Knoevenagel condensation or Wittig reactions extend conjugation . Orthogonal protecting groups (e.g., acetals) prevent aldehyde oxidation during purification.
Q. How does steric hindrance affect the reactivity of polyformylated aromatic aldehydes in condensation reactions?
Steric constraints from multiple formylphenyl groups reduce reaction yields in Schiff base formations or MacMillan couplings . X-ray data for analogous compounds show dihedral angles up to 78.31° between aromatic rings, limiting π-π stacking and favoring intramolecular CH-π interactions over intermolecular bonds . Computational modeling (e.g., DFT) predicts steric energy maps to optimize reactant geometries .
Q. How can computational chemistry predict the supramolecular assembly behavior of such polyaldehyde building blocks?
Molecular Dynamics (MD) simulations analyze solvent-accessible surfaces and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). For example, CH-π interactions (2.8–3.1 Å) observed in crystal structures guide the design of porous organic polymers (POPs) . Docking studies with polyamines (e.g., tris(2-aminoethyl)amine) predict macrocycle sizes and stability for host-guest chemistry applications .
Methodological Considerations
- Contradiction Resolution: Discrepancies in reaction yields (e.g., <50% in macrocyclization) may arise from unoptimized steric environments. Control experiments using monoformyl analogs isolate steric vs. electronic effects .
- Safety Protocols: Use nitrogen atmosphere during synthesis to prevent aldehyde oxidation. Handle intermediates (e.g., bromomethyl derivatives) with PPE due to uncharacterized toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
